molecular formula C16H20N4O B6448817 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549048-95-3

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6448817
CAS No.: 2549048-95-3
M. Wt: 284.36 g/mol
InChI Key: CKZJMVOZJBCAIM-UHFFFAOYSA-N
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Description

2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a heterocyclic compound featuring a pyrazine core linked via a methoxy group to a piperidin-4-ylmethyl moiety. This structural complexity makes it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation. Its synthesis likely involves reductive amination or nucleophilic substitution steps, as inferred from analogous piperidine derivatives (e.g., ).

Properties

IUPAC Name

2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-5-17-6-2-14(1)12-20-9-3-15(4-10-20)13-21-16-11-18-7-8-19-16/h1-2,5-8,11,15H,3-4,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJMVOZJBCAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related derivatives are critical for understanding its pharmacological profile. Below is a systematic comparison:

Structural Analogues

Compound Name / ID Key Structural Differences vs. Target Compound Key Properties/Applications Reference
2-(Piperidin-4-yloxy)pyrazine HCl Lacks pyridin-4-ylmethyl group on piperidine N-atom Improved solubility (HCl salt form)
Compound 8 () 3-Ethyl-5-methylpyrazole sulfonyl on piperidine Enhanced metabolic stability
21b () Methoxy-pyrazine and benzonitrile substituents AMPK activation; higher binding affinity
LSD1 inhibitors () Pyridine vs. pyrazine core; BOC-protected intermediates Lysine demethylase inhibition
B04673 () Piperazine core with pyridinyl and sulfonyl groups Anticoagulant activity

Physicochemical Properties

Property Target Compound 2-(Piperidin-4-yloxy)pyrazine HCl Compound 8 ()
Molecular Weight ~360 g/mol 223.67 g/mol 409.45 g/mol
LogP ~2.5 (estimated) 1.8 3.2
Solubility Moderate (neutral pyrazine) High (HCl salt) Low (sulfonyl group)
Hydrogen Bond Acceptors 6 4 7

Structure-Activity Relationship (SAR) Insights

  • Pyrazine Core : Essential for π-π stacking with aromatic residues in enzyme active sites (e.g., LSD1).
  • Pyridin-4-ylmethyl Group : Increases hydrophilicity and may improve target selectivity vs. piperidine-only analogues.
  • Methoxy Linker : Optimal chain length for positioning substituents in hydrophobic pockets.

Biological Activity

Potential Biological Activities

2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine belongs to a class of heterocyclic compounds that often exhibit diverse biological activities. The presence of pyrazine, piperidine, and pyridine moieties suggests potential interactions with various biological targets.

Receptor Binding

The compound's structure indicates possible interactions with certain receptors:

  • Dopamine receptors: The piperidine moiety is found in many dopaminergic ligands .
  • Nicotinic acetylcholine receptors: The pyridine group may contribute to interactions with these receptors.

Enzyme Inhibition

The compound may exhibit inhibitory effects on certain enzymes:

  • Cytochrome P450 enzymes: The heterocyclic structure suggests potential interactions with CYP enzymes .
  • Kinases: Many heterocyclic compounds show kinase inhibitory activity.

Hypothetical Biological Activity Table

Biological TargetPredicted ActivityRationale
Dopamine D2 receptorModerate affinityStructural similarity to known D2 ligands
Nicotinic acetylcholine receptorWeak to moderate affinityPresence of pyridine moiety
Cytochrome P450 17A1Potential inhibitorSimilarity to compounds that interact with CYP enzymes
Antiproliferative activityPossibleStructural features common in anticancer compounds

Research Directions

To elucidate the biological activity of 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine, the following research approaches are recommended:

  • In silico studies: Molecular docking simulations with potential targets to predict binding affinities and interactions.
  • In vitro assays:
    • Receptor binding assays (e.g., dopamine D2 receptor)
    • Enzyme inhibition assays (e.g., CYP17A1)
    • Cell-based assays to evaluate antiproliferative activity against cancer cell lines
  • Structure-activity relationship (SAR) studies: Synthesize and test analogues to understand the impact of structural modifications on biological activity.

Case Study: Related Compound

While specific data for 2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is not available, we can consider a related compound as a case study:

1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (compound 25) showed high affinity (Ki = 54 nM) for the dopamine D2 receptor . This suggests that compounds with similar structural features, including our compound of interest, may also interact with dopamine receptors.

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